molecular formula C6H7NO4 B2684903 Methyl 2,4-dioxopyrrolidine-3-carboxylate CAS No. 51925-57-6

Methyl 2,4-dioxopyrrolidine-3-carboxylate

Cat. No. B2684903
CAS RN: 51925-57-6
M. Wt: 157.125
InChI Key: GQEDOGKXSMQIRV-BYPYZUCNSA-N
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Description

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a heterocyclic organic compound . It has a CAS Number of 51925-57-6 and a molecular weight of 157.13 . The compound is also known as MDP .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,4-dioxo-3-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h2,7-9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a powder . It has a density of 1.4±0.1 g/cm^3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 33.0±0.3 cm^3 . It has 5 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Organic Chemistry

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a chemical compound used in the field of organic chemistry .

Application

This compound is used as a reagent in the synthesis of various organic compounds .

Method of Application

While the specific methods of application can vary depending on the reaction, the compound is generally used as a reagent in a reaction medium, under specific conditions of temperature and pressure .

Results or Outcomes

The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” as a reagent can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .

Synthesis of 4-Hydroxy-2-quinolones

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .

Application

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Results or Outcomes

The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” in the synthesis of 4-Hydroxy-2-quinolones can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .

Synthesis of 4-Hydroxy-2-quinolones

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .

Application

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Results or Outcomes

The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” in the synthesis of 4-Hydroxy-2-quinolones can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2,4-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDOGKXSMQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211778
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxopyrrolidine-3-carboxylate

CAS RN

51925-57-6
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51925-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
NH PUNGOT, Z Shaameri, AS HAMZAH… - Journal of …, 2017 - researchgate.net
Pachydermin, an oxylated tetramic acid with 3-chloro-4-hydroxyphenyl substituent, was isolated from Chamonixia pachydermis plant, a basidiomycete of New Zealand. Its degradation …
Number of citations: 2 www.researchgate.net
AS Hamzah, Z Shaameri, BM Yamin - Acta Crystallographica Section …, 2006 - scripts.iucr.org
In the title compound, C6H9NO2, the asymmetric unit consists of three molecules. All the five-membered rings are essentially planar. The molecule is stabilized by intermolecular N—H⋯…
Number of citations: 1 scripts.iucr.org
Z Shaameri, NA Azib, MF Mohamat… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A short approach for the synthesis of 3,4‐fused γ‐lactone‐γ‐lactam bicyclic systems (1) in diastereomeric mixtures from chiral D‐alanine methyl ester hydrochloride is described. The …
Number of citations: 9 onlinelibrary.wiley.com
PCB Page, RL Goodyear, Y Chan, AMZ Slawin… - RSC …, 2019 - pubs.rsc.org
A formal, stereocontrolled synthesis of lactacystin has been completed from t-Bu-OL-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues…
Number of citations: 1 pubs.rsc.org
Z SHAAMERI - 2007 - UNIVERSITI TEKNOLOGI MARA
Number of citations: 0

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